Cas no 1178952-23-2 (methyl 2-amino-2,5-dimethylhexanoate)

Methyl 2-amino-2,5-dimethylhexanoate is a chiral ester derivative featuring both amino and ester functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its branched alkyl structure enhances steric hindrance, which can influence selectivity in asymmetric reactions. The compound’s methyl ester group offers improved solubility in organic solvents, facilitating downstream modifications. Its amino group provides a reactive site for further derivatization, such as peptide coupling or amidation. This compound is particularly useful in the synthesis of bioactive molecules, where controlled stereochemistry is critical. High purity grades ensure reproducibility in research and industrial processes.
methyl 2-amino-2,5-dimethylhexanoate structure
1178952-23-2 structure
商品名:methyl 2-amino-2,5-dimethylhexanoate
CAS番号:1178952-23-2
MF:C9H19NO2
メガワット:173.25266289711
CID:6391352
PubChem ID:54857188

methyl 2-amino-2,5-dimethylhexanoate 化学的及び物理的性質

名前と識別子

    • methyl 2-amino-2,5-dimethylhexanoate
    • 2-Amino-2,5-dimethyl-hexanoic acid methyl ester
    • Norleucine, 2,5-dimethyl-, methyl ester
    • EN300-1229182
    • 1178952-23-2
    • CS-0274127
    • AKOS005362701
    • インチ: 1S/C9H19NO2/c1-7(2)5-6-9(3,10)8(11)12-4/h7H,5-6,10H2,1-4H3/t9-/m0/s1
    • InChIKey: ZUMQQCFLQFZKHC-VIFPVBQESA-N
    • ほほえんだ: C(OC)(=O)[C@](C)(CCC(C)C)N

計算された属性

  • せいみつぶんしりょう: 173.141578849g/mol
  • どういたいしつりょう: 173.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 157
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 52.3Ų

methyl 2-amino-2,5-dimethylhexanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1229182-0.25g
methyl 2-amino-2,5-dimethylhexanoate
1178952-23-2
0.25g
$1012.0 2023-05-26
Enamine
EN300-1229182-2500mg
methyl 2-amino-2,5-dimethylhexanoate
1178952-23-2
2500mg
$1118.0 2023-10-02
Enamine
EN300-1229182-250mg
methyl 2-amino-2,5-dimethylhexanoate
1178952-23-2
250mg
$525.0 2023-10-02
Enamine
EN300-1229182-0.05g
methyl 2-amino-2,5-dimethylhexanoate
1178952-23-2
0.05g
$924.0 2023-05-26
Enamine
EN300-1229182-10.0g
methyl 2-amino-2,5-dimethylhexanoate
1178952-23-2
10g
$4729.0 2023-05-26
Enamine
EN300-1229182-2.5g
methyl 2-amino-2,5-dimethylhexanoate
1178952-23-2
2.5g
$2155.0 2023-05-26
Enamine
EN300-1229182-10000mg
methyl 2-amino-2,5-dimethylhexanoate
1178952-23-2
10000mg
$2454.0 2023-10-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1344797-250mg
Methyl 2-amino-2,5-dimethylhexanoate
1178952-23-2 98%
250mg
¥8112.00 2024-08-09
Enamine
EN300-1229182-0.5g
methyl 2-amino-2,5-dimethylhexanoate
1178952-23-2
0.5g
$1056.0 2023-05-26
Enamine
EN300-1229182-5.0g
methyl 2-amino-2,5-dimethylhexanoate
1178952-23-2
5g
$3189.0 2023-05-26

methyl 2-amino-2,5-dimethylhexanoate 関連文献

methyl 2-amino-2,5-dimethylhexanoateに関する追加情報

Methyl 2-amino-2,5-dimethylhexanoate (CAS No. 1178952-23-2): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Methyl 2-amino-2,5-dimethylhexanoate, a compound with the chemical identifier CAS No. 1178952-23-2, represents a fascinating subject of study in the realm of organic chemistry and pharmaceutical innovation. This compound, characterized by its unique structural and functional attributes, has garnered significant attention in recent years due to its potential applications in various biochemical pathways and drug development strategies.

The molecular structure of methyl 2-amino-2,5-dimethylhexanoate consists of a hexanoic acid backbone modified with two methyl groups at the 2nd and 5th carbon positions, along with an amine functional group at the 2nd carbon. This specific arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both amine and ester functional groups allows for diverse chemical modifications, making it a versatile building block for the synthesis of more complex molecules.

In the context of pharmaceutical research, methyl 2-amino-2,5-dimethylhexanoate has been explored for its potential role in the development of novel therapeutic agents. Recent studies have highlighted its utility as a precursor in the synthesis of peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their limitations such as degradation and immunogenicity. The compound's structural features contribute to the stability and bioavailability of these synthetic peptides, enhancing their efficacy in various therapeutic applications.

One of the most intriguing aspects of methyl 2-amino-2,5-dimethylhexanoate is its role in enzyme inhibition studies. Researchers have utilized this compound to investigate the mechanisms of action for certain enzymes involved in metabolic pathways. The amine group provides a site for interaction with enzyme active sites, while the ester group can be engineered to modulate binding affinity. Such modifications have led to the discovery of potent inhibitors with potential applications in treating metabolic disorders and inflammatory diseases.

The synthesis of methyl 2-amino-2,5-dimethylhexanoate itself is an area of active research, with scientists developing increasingly efficient and sustainable methods. Advances in catalytic processes have enabled the production of this compound with higher yields and lower environmental impact. These innovations align with the broader goals of green chemistry, which seeks to minimize waste and hazardous byproducts in chemical synthesis.

Another significant application of methyl 2-amino-2,5-dimethylhexanoate lies in its use as a chiral auxiliary in asymmetric synthesis. The presence of multiple stereocenters in its structure allows it to induce optical isomerism in reaction products, which is crucial for many pharmaceutical applications where enantiomeric purity is essential. This property has made it a valuable tool in the development of chiral drugs that exhibit improved pharmacological profiles.

The compound's potential extends beyond pharmaceuticals into materials science. Researchers have explored its use as a monomer or crosslinking agent in polymer chemistry, where its unique structural features contribute to the development of novel materials with enhanced mechanical properties and biodegradability. These materials have applications ranging from medical implants to sustainable packaging solutions.

In summary, methyl 2-amino-2,5-dimethylhexanoate (CAS No. 1178952-23-2) is a multifaceted compound with significant implications across multiple domains of chemical research. Its structural versatility makes it a valuable intermediate in drug development, enzyme inhibition studies, asymmetric synthesis, and materials science. As research continues to uncover new applications for this compound, its importance in advancing scientific and technological innovations is likely to grow even further.

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